molecular formula C22H22ClN3O3 B2394516 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxybenzyl)acetamide CAS No. 1226434-04-3

2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxybenzyl)acetamide

Cat. No.: B2394516
CAS No.: 1226434-04-3
M. Wt: 411.89
InChI Key: PSYRSTDEFQCKGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C22H22ClN3O3 and its molecular weight is 411.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antineoplastic Agent Development

Research on compounds with a "2-phenylnaphthalene-type" structural pattern has uncovered interesting inhibitory activities in cytotoxic test systems, suggesting potential for the development of new classes of antineoplastic agents. The study of derivatives such as 2-chloro-3-(substituted phenoxy)-1,4-naphthoquinones and related compounds revealed promising biological activity against cancer cells (Chang et al., 1999).

Antibacterial Agents

The synthesis and evaluation of derivatives of similar naphthyridine compounds have demonstrated significant antibacterial activity. For example, derivatives synthesized from the common intermediate 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide showed considerable antibacterial properties, indicating their potential as antibacterial agents (Ramalingam et al., 2019).

Anticancer Activity

A novel naphthyridine derivative exhibited anticancer activity in human melanoma cells, inducing necroptosis at low concentrations and apoptosis at high concentrations. This dual mode of action, coupled with the upregulation of death receptors, suggests potential for melanoma treatment (Kong et al., 2018).

Molecular Sensing

Certain naphthyridine derivatives have been developed as colorimetric sensors for detecting metal ions in solutions. For instance, an acridine-based sensor demonstrated high sensitivity and selectivity for Cu(II) ions, showcasing the utility of naphthyridine derivatives in environmental monitoring and chemical analysis (Dai et al., 2018).

Synthetic Methodology and Drug Discovery

Research into naphthyridine derivatives has also focused on their synthesis and functionalization, laying the groundwork for novel drug discovery and development strategies. Studies have explored various synthetic routes, aiming to enhance the pharmacological profile of these compounds for potential therapeutic applications (Ivanov et al., 2003).

Properties

IUPAC Name

2-(8-chloro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-[(2-methoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c1-29-20-5-3-2-4-14(20)11-24-21(27)13-26-9-8-19-17(12-26)22(28)16-10-15(23)6-7-18(16)25-19/h2-7,10H,8-9,11-13H2,1H3,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYRSTDEFQCKGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C=CC(=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.